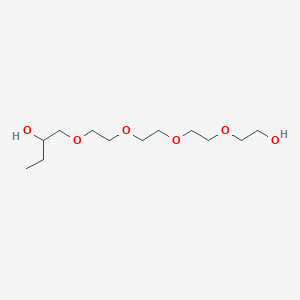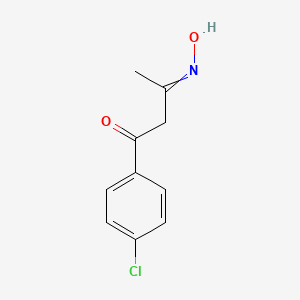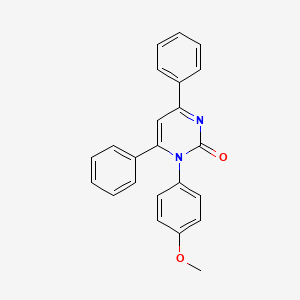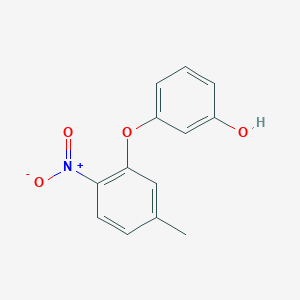
3-(5-Methyl-2-nitrophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Methyl-2-nitrophenoxy)phenol is an organic compound that features a phenol group substituted with a 5-methyl-2-nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-methyl-2-nitrophenol with phenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(5-Methyl-2-aminophenoxy)phenol.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
3-(5-Methyl-2-nitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential anti-inflammatory and anti-tumor properties.
作用机制
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect enzyme activity and other cellular processes .
相似化合物的比较
Similar Compounds
3-Methylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the methyl group, affecting its physical and chemical properties.
4-Nitrophenol: Different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-(5-Methyl-2-nitrophenoxy)phenol is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of substituents imparts specific reactivity and properties that are not found in the similar compounds listed above.
属性
CAS 编号 |
74683-22-0 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
3-(5-methyl-2-nitrophenoxy)phenol |
InChI |
InChI=1S/C13H11NO4/c1-9-5-6-12(14(16)17)13(7-9)18-11-4-2-3-10(15)8-11/h2-8,15H,1H3 |
InChI 键 |
IIDDWEXEJXGKLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

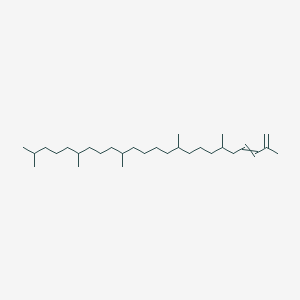
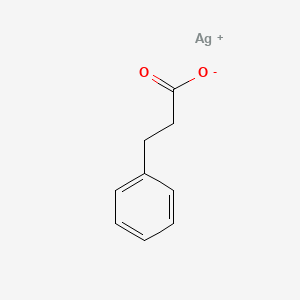
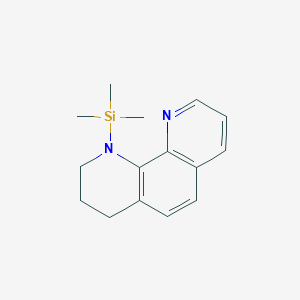
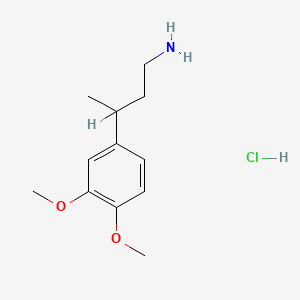
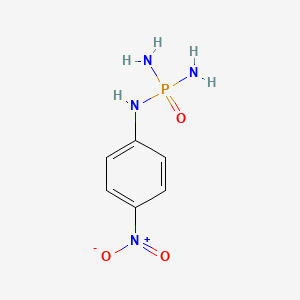
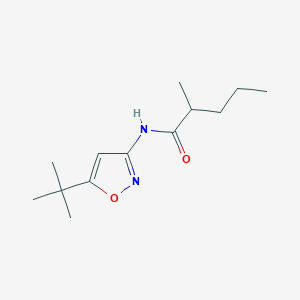
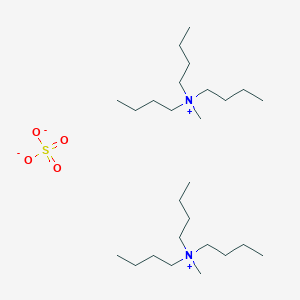
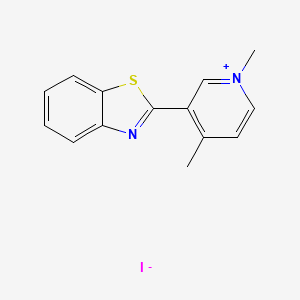
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
